molecular formula C20H24N2O2S2 B12123729 5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one

5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12123729
M. Wt: 388.6 g/mol
InChI Key: ZGJZHZGPPWESHV-BEQKSFQUSA-N
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Description

5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a morpholine moiety, and a phenylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate thiazolidinone derivatives with morpholine and phenylpropylidene precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenylpropylidene moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile compound for material science applications.

Mechanism of Action

The mechanism of action of 5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure, similar to the core structure of the compound .

    Morpholine Derivatives: Compounds containing a morpholine moiety, which can exhibit similar reactivity and biological activities.

    Phenylpropylidene Derivatives: Compounds with a phenylpropylidene group, which can undergo similar chemical reactions.

Uniqueness

The uniqueness of 5-((2E)-2-methyl-3-phenylprop-2-enylidene)-3-(3-morpholin-4-ylpropyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features. The presence of the thiazolidinone ring, morpholine moiety, and phenylpropylidene group in a single molecule provides a unique set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C20H24N2O2S2

Molecular Weight

388.6 g/mol

IUPAC Name

(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N2O2S2/c1-16(14-17-6-3-2-4-7-17)15-18-19(23)22(20(25)26-18)9-5-8-21-10-12-24-13-11-21/h2-4,6-7,14-15H,5,8-13H2,1H3/b16-14+,18-15-

InChI Key

ZGJZHZGPPWESHV-BEQKSFQUSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3

Origin of Product

United States

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